2-(Tert-butoxycarbonyl)-2-(tetrahydrofuran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-Oxolane-3,4-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. The compound is characterized by two carboxylic acid groups attached to the third and fourth carbon atoms of the oxolane ring. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-oxolane-3,4-dicarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric dihydroxylation of an oxolane derivative, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often include the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant.
Industrial Production Methods: Industrial production of (3R,4R)-oxolane-3,4-dicarboxylic acid may involve more scalable and cost-effective methods. These can include the use of biocatalysts or enzymatic processes to achieve the desired stereochemistry. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3R,4R)-Oxolane-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting carboxylic acids to acyl chlorides or bromides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dicarboxylic anhydrides, while reduction can produce diols.
Scientific Research Applications
(3R,4R)-Oxolane-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for various biochemical reactions.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-oxolane-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access. Additionally, the compound can participate in signaling pathways by modulating the activity of receptors and other proteins.
Comparison with Similar Compounds
(3S,4R)-Oxolane-2,3,4-triol: This compound has a similar oxolane ring structure but with different functional groups.
(2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid: Another chiral compound with a different backbone and functional groups.
Uniqueness: (3R,4R)-Oxolane-3,4-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two carboxylic acid groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C11H18O5 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C11H18O5/c1-11(2,3)16-10(14)8(9(12)13)7-4-5-15-6-7/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
IONAIZMXXFVBQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCOC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.